Methacrylamidotrimethylsilane
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Overview
Description
Methacrylamidotrimethylsilane, also known as 2-methyl-N-trimethylsilylprop-2-enamide, is an organosilicon compound with the molecular formula C7H15NOSi and a molecular weight of 157.28 g/mol . This compound is characterized by the presence of a methacrylamide group and a trimethylsilyl group, making it a versatile reagent in organic synthesis and polymer chemistry .
Preparation Methods
Methacrylamidotrimethylsilane is typically synthesized through the reaction of trimethylchlorosilane with methacryloyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Trimethylchlorosilane+Methacryloyl chloride→this compound+Hydrochloric acid
In industrial settings, the production of this compound involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Methacrylamidotrimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Polymerization: The methacrylamide group allows for polymerization reactions, forming polymers with unique properties.
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form methacrylamide and trimethylsilanol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methacrylamidotrimethylsilane has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with unique mechanical and chemical properties.
Surface Modification: The compound is employed in the modification of surfaces to enhance their hydrophobicity and chemical resistance.
Biological Applications: This compound is used in the development of biomaterials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Industrial Applications: It is utilized in the production of adhesives, coatings, and sealants due to its excellent adhesion properties and chemical stability.
Mechanism of Action
The mechanism of action of methacrylamidotrimethylsilane involves its ability to form covalent bonds with various substrates through its reactive methacrylamide group. This allows it to participate in polymerization and surface modification reactions. The trimethylsilyl group provides stability and hydrophobicity, enhancing the compound’s performance in various applications .
Comparison with Similar Compounds
Methacrylamidotrimethylsilane can be compared with other similar compounds, such as:
Methacrylamide: Lacks the trimethylsilyl group, making it less hydrophobic and less stable in certain reactions.
Trimethylsilylprop-2-enamide: Similar structure but lacks the methacrylamide group, limiting its use in polymerization reactions.
Methacryloyl chloride: Used as a precursor in the synthesis of this compound but is more reactive and less stable.
This compound’s unique combination of the methacrylamide and trimethylsilyl groups makes it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-N-trimethylsilylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOSi/c1-6(2)7(9)8-10(3,4)5/h1H2,2-5H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMULOJQEPDBLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)N[Si](C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621537 |
Source
|
Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-89-1 |
Source
|
Record name | 2-Methyl-N-(trimethylsilyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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